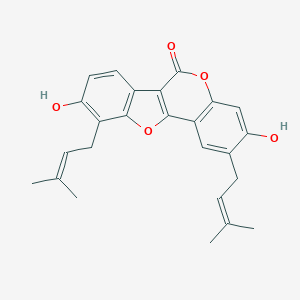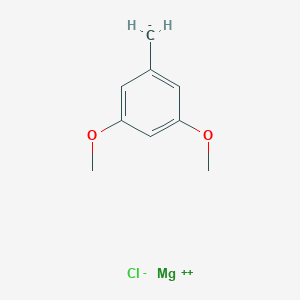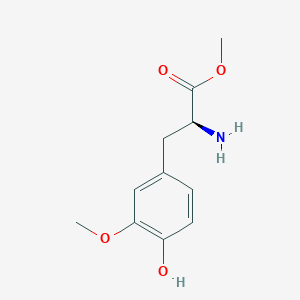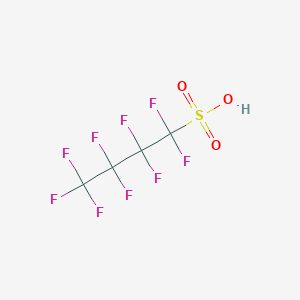
Perfluorobutanesulfonic acid
Overview
Description
Perfluorobutanesulfonic acid is a per- and polyfluoroalkyl substance (PFAS) characterized by a four-carbon fluorocarbon chain and a sulfonic acid functional group . It is known for its stability and unreactive nature due to the strength of carbon-fluorine bonds. This compound can exist as a colorless liquid or a corrosive solid .
Mechanism of Action
Target of Action
Perfluorobutanesulfonic acid (PFBS) is a member of a larger group of per- and polyfluoroalkyl substances (PFAS) It has been observed to cause thyroid hormonal disturbances and reproductive toxicity in rodents, effects on liver, kidney and hematological system in rats, hormonal disturbances and effects on reproduction in marine medaka fish, and effects on expression of hormone receptors in tadpoles .
Mode of Action
PFBS is stable and unreactive due to the strength of carbon–fluorine bonds . It interacts with its targets, causing a variety of effects. For example, it has been observed to affect the reaction of thyroxine binding to transthyretin protein (TTR), and inhibit the reaction of estradiol resulting in increased expression of trefoil factor 1 (TFF1) mRNA .
Biochemical Pathways
Multi-omics analysis revealed that the pfbs neurotoxicity mechanism was associated with oxidative stress, lipid metabolism, and glycolysis/glucogenesis . The commonalities in developmental neurotoxicity-related mechanisms between PFBS and PFOS interconnected by knowledge-based integration of multi-omics included the calcium signaling pathway, lipid homeostasis, and primary bile acid biosynthesis .
Pharmacokinetics
PFBS has a half-life of a little over one month in humans, much shorter than PFOS with 5.4 years . It is persistent in the environment . PFBS is eliminated at a greater rate from human serum than the higher chain homologs of perfluorooctanesulfonate (PFOS) and perfluorohexanesulfonate (PFHxS) . Urine is a major route of elimination .
Result of Action
The molecular and cellular effects of PFBS’s action include thyroid hormonal disturbances, reproductive toxicity, effects on liver, kidney and hematological system in rats, hormonal disturbances and effects on reproduction in marine medaka fish, and effects on expression of hormone receptors in tadpoles . PFBS exposure can perturb embryonic development, energy homeostasis, and pancreatic organogenesis .
Action Environment
PFBS has been identified in environmental media and consumer products, including surface water, wastewater, drinking water, dust, carpeting and carpet cleaners, and floor wax . Environmental factors such as the presence of these substances can influence the compound’s action, efficacy, and stability. PFBS is an emerging toxicant of international interest, becoming increasingly concentrated in both the environment and in biological samples due to increased manufacture and use .
Biochemical Analysis
Biochemical Properties
Perfluorobutanesulfonic acid plays a role in biochemical reactions primarily as a surfactant, lowering the surface tension of the medium in which it is dissolved . It interacts with various biomolecules, including enzymes and proteins, through its sulfonic acid group. This interaction can alter the activity of enzymes involved in lipid metabolism, such as peroxisome proliferator-activated receptor (PPAR) signaling pathways . Additionally, this compound can bind to proteins, potentially affecting their structure and function.
Cellular Effects
This compound has been shown to influence various cellular processes. In zebrafish embryos, exposure to this compound disrupted pancreatic organogenesis and lipid metabolism . It also induced fat accumulation in hepatocytes by upregulating genes controlling lipogenesis and fatty acid uptake . Furthermore, this compound can affect cell signaling pathways, such as the calcium signaling pathway, and alter gene expression related to oxidative stress and lipid homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and activate PPARs, leading to changes in gene expression involved in lipid metabolism . Additionally, it can induce oxidative stress by disrupting the balance of reactive oxygen species and antioxidant defenses . These molecular interactions can result in altered cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is persistent in the environment and can accumulate in biological systems . Over time, its stability and resistance to degradation can lead to long-term effects on cellular function, including disruptions in lipid metabolism and oxidative stress responses . Additionally, this compound has a half-life of about one month in humans, indicating its potential for bioaccumulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can induce subtle changes in lipid metabolism and gene expression . At higher doses, it can cause more severe effects, such as developmental toxicity and disruptions in pancreatic organogenesis . Toxicological studies have also reported adverse effects on liver and kidney function at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It can activate PPAR signaling pathways, leading to increased expression of genes involved in lipogenesis and fatty acid uptake . Additionally, it can affect cytochrome P450 enzymes, which play a role in the metabolism of various xenobiotics . These interactions can alter metabolic flux and metabolite levels in exposed organisms.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its high mobility in water and soil allows it to spread easily in the environment . In biological systems, it can accumulate in organs such as the liver and kidneys, where it can exert its toxic effects . The distribution of this compound within tissues can influence its localization and accumulation.
Subcellular Localization
This compound can localize to specific subcellular compartments, affecting its activity and function. It has been shown to disrupt lipid homeostasis by altering the localization of lipid droplets and other organelles involved in lipid metabolism . Additionally, its interactions with proteins and enzymes can be influenced by its subcellular localization, potentially affecting cellular processes and metabolic pathways.
Preparation Methods
Perfluorobutanesulfonic acid is synthesized through the electrochemical fluorination of butanesulfonic acid. This process involves the use of anhydrous hydrogen fluoride and an electric current to replace hydrogen atoms with fluorine atoms . Industrial production methods often involve the use of dimethyl sulfoxide as a solvent and specific reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Perfluorobutanesulfonic acid is relatively stable and unreactive due to its strong carbon-fluorine bonds . it can undergo certain chemical reactions:
Oxidation: It can be oxidized under specific conditions, although this is not common due to its stability.
Substitution: It can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions: Reactions typically require strong acids or bases and elevated temperatures to overcome the stability of the carbon-fluorine bonds.
Scientific Research Applications
Perfluorobutanesulfonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Perfluorobutanesulfonic acid is part of a larger group of PFAS compounds, which include:
Perfluorooctanesulfonic acid (PFOS): Known for its persistence and bioaccumulation, PFOS has been largely phased out due to its environmental and health impacts.
Perfluorooctanoic acid (PFOA): Another widely studied PFAS compound, PFOA is known for its use in non-stick coatings and its environmental persistence.
Perfluorohexanesulfonic acid (PFHxS): Similar to PFOS but with a shorter carbon chain, PFHxS is used in various industrial applications.
Perfluorononanoic acid (PFNA): Used in the production of fluoropolymers, PFNA is another PFAS compound with significant environmental persistence.
This compound is unique due to its shorter carbon chain, which results in faster elimination from the body compared to longer-chain PFAS compounds like PFOS and PFOA . it still exhibits similar stability and surfactant properties, making it a valuable replacement in various applications .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O3S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTNAGYHADQMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9SO3H, C4HF9O3S | |
| Record name | PFBS | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5030030 | |
| Record name | Perfluorobutanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5030030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
210-212 °C | |
| Record name | Perfluorobutanesulfonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 510 mg/L, temperature not specified | |
| Record name | Perfluorobutanesulfonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.811 g/mL at 25 °C | |
| Record name | Perfluorobutanesulfonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
375-73-5, 59933-66-3 | |
| Record name | Perfluorobutanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorobutanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorobutanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5030030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 59933-66-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROBUTANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FV02N6NVO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Perfluorobutanesulfonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
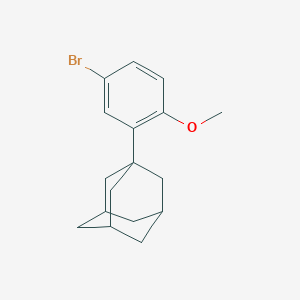

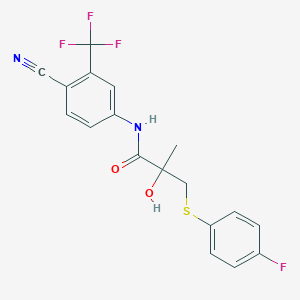

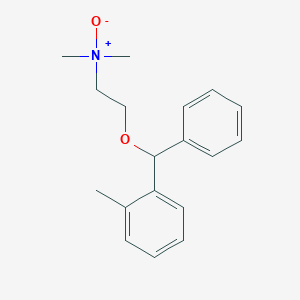
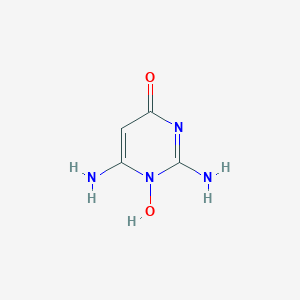

![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)
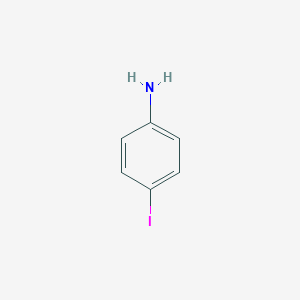
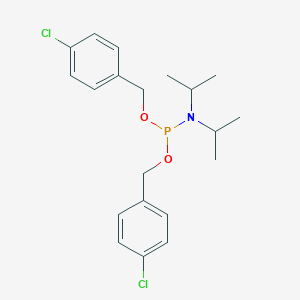
![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)
